molecular formula C28H44O3 B026051 1-Keto-24-methylcalcifediol CAS No. 108387-51-5

1-Keto-24-methylcalcifediol

Cat. No.: B026051
CAS No.: 108387-51-5
M. Wt: 428.6 g/mol
InChI Key: VJDIEVNLNBFADS-CAPURZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Keto-24-methylcalcifediol is a synthetic vitamin D analog derived from calcifediol (25-hydroxyvitamin D₃), a key intermediate in the endogenous activation pathway of vitamin D₃. Structural modifications include a keto group at position 1 and a methyl group at position 24, which are hypothesized to alter metabolic stability, receptor binding affinity, and pharmacokinetic properties compared to natural analogs. While calcifediol serves as a precursor to the active hormone calcitriol (1α,25-dihydroxyvitamin D₃), this compound may act as a prodrug or possess distinct therapeutic applications, such as prolonged activity or reduced toxicity .

Properties

CAS No.

108387-51-5

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19+,23-,24-,25+,28-/m1/s1

InChI Key

VJDIEVNLNBFADS-CAPURZJFSA-N

SMILES

CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C

Canonical SMILES

CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C

Synonyms

1-ceto-24-methyl-calcifediol
1-keto-24-methyl-25-hydroxycholecalciferol
1-keto-24-methylcalcifediol
carcinomedin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-keto-24-methylcalcifediol, calcifediol, and calcitriol:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
This compoundC₂₈H₄₄O₃*428.65*Not available†1-keto group, 24-methyl group
CalcifediolC₂₇H₄₄O₂400.6419356-17-325-hydroxyl group
CalcitriolC₂₇H₄₄O₃416.6432222-06-31α-hydroxyl, 25-hydroxyl groups

*Hypothetical calculation based on structural modifications to calcifediol . †Not listed in provided evidence; compound likely under investigation.

Key Observations:
  • 24-Methyl group : May enhance metabolic stability by sterically hindering cytochrome P450-mediated degradation (e.g., CYP24A1), prolonging half-life compared to calcifediol .
  • Calcifediol vs. Calcitriol : The additional 1α-hydroxyl group in calcitriol confers full VDR agonist activity, whereas calcifediol requires renal hydroxylation for activation .

Pharmacological and Clinical Comparisons

ParameterThis compoundCalcifediolCalcitriol
VDR Binding Affinity Hypothetically reduced*Low (precursor)High (active form)
Metabolic Pathway Requires 1α-hydroxylation*Requires 1α-hydroxylationDirectly active
Half-Life Prolonged*15–30 days5–15 hours
Therapeutic Use InvestigationalHypocalcemia, CKD‡Hyperparathyroidism, CKD‡

*Inferred from structural modifications .
‡Chronic kidney disease (CKD).

Key Findings:
  • Receptor Interaction : The 1-keto group likely diminishes direct VDR activation, necessitating metabolic conversion to an active form. This contrasts with calcitriol, which binds VDR with high affinity due to its 1α-hydroxyl group .
  • Half-Life : The 24-methyl group in this compound may reduce CYP24A1-mediated catabolism, extending its half-life beyond calcifediol’s 15–30 days .
  • Clinical Applications: Calcitriol is used for rapid calcium regulation, whereas calcifediol serves as a long-acting precursor.

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